molecular formula C24H21ClN4O3S B4571165 7-chloro-N-{4-[(ethylamino)sulfonyl]phenyl}-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide

7-chloro-N-{4-[(ethylamino)sulfonyl]phenyl}-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide

Cat. No.: B4571165
M. Wt: 481.0 g/mol
InChI Key: FLNLOBQMDHZMRP-UHFFFAOYSA-N
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Description

7-chloro-N-{4-[(ethylamino)sulfonyl]phenyl}-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C24H21ClN4O3S and its molecular weight is 481.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 480.1022894 g/mol and the complexity rating of the compound is 762. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

Research has explored compounds with structural similarities to 7-chloro-N-{4-[(ethylamino)sulfonyl]phenyl}-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide, particularly in the context of their potential as therapeutic agents. For example, modifications of the quinoline nucleus and the incorporation of substituted pyridine moieties have been investigated to obtain ligands with nanomolar affinity for the NK(1) receptor. These compounds, such as the 4-methyl-1-piperazinyl derivative, show promise as NK(1) antagonists, capable of inhibiting proliferation and migration in microvascular endothelial cells, with implications for PET studies (Giuliani et al., 2011).

Additionally, derivatives of quinolinecarboxylic acids have been synthesized and evaluated for their antibacterial activity and DNA-gyrase inhibition, providing insights into their potential as antibacterial agents. This research includes establishing quantitative structure-activity relationships (QSAR) to better understand the impact of various substituents on antibacterial potency (Domagala et al., 1988).

Organic Synthesis and Material Science

In the realm of organic synthesis and material science, research has focused on the synthesis of N-sulfonyl derivatives of quinolinecarboxylate compounds. These derivatives have been characterized as antagonists at the glycine-site of the NMDA receptor and AMPA receptor, highlighting their potential application in neuroscience research (Hays et al., 1993).

Moreover, studies have been conducted on the synthesis and cytotoxic activity of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives. These compounds have shown significant anticancer activity against various carcinoma cell lines, indicating their potential as novel anticancer agents. The research includes molecular docking studies to understand their mechanism of action, specifically targeting hTopoIIα inhibitors (Bhatt et al., 2015).

Properties

IUPAC Name

7-chloro-N-[4-(ethylsulfamoyl)phenyl]-8-methyl-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O3S/c1-3-27-33(31,32)18-6-4-17(5-7-18)28-24(30)20-14-22(16-10-12-26-13-11-16)29-23-15(2)21(25)9-8-19(20)23/h4-14,27H,3H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNLOBQMDHZMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C=CC(=C3C)Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-chloro-N-{4-[(ethylamino)sulfonyl]phenyl}-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide
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7-chloro-N-{4-[(ethylamino)sulfonyl]phenyl}-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide
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7-chloro-N-{4-[(ethylamino)sulfonyl]phenyl}-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide
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7-chloro-N-{4-[(ethylamino)sulfonyl]phenyl}-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide
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7-chloro-N-{4-[(ethylamino)sulfonyl]phenyl}-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide
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7-chloro-N-{4-[(ethylamino)sulfonyl]phenyl}-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide

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